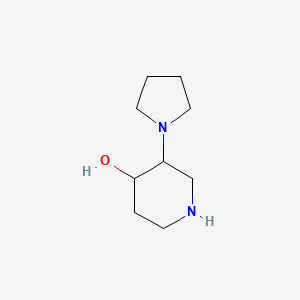

3-(Pyrrolidin-1-yl)piperidin-4-ol

Description

Significance of Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry, forming a diverse and vital class of molecules. numberanalytics.com These cyclic structures, which incorporate at least one nitrogen atom within a ring, are ubiquitous in nature and are central to the chemical processes of all living organisms. numberanalytics.comresearchgate.net Their significance in modern organic synthesis is immense, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

The versatility of nitrogen heterocycles stems from their unique electronic and steric properties, which can be fine-tuned by altering the ring size, saturation level, and substitution patterns. numberanalytics.com This structural diversity allows them to serve as crucial building blocks, intermediates, and catalysts in a myriad of chemical reactions. numberanalytics.com In the pharmaceutical industry, an estimated 59% of FDA-approved small-molecule drugs feature a nitrogen heterocycle, highlighting their importance in drug design and development. msesupplies.com Many of these compounds exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.comresearchgate.net

Beyond medicine, nitrogen heterocycles are integral to the agrochemical industry, with over 70% of modern crop protection agents containing these structures. msesupplies.com They are also employed as corrosion inhibitors, polymers, and dyes. msesupplies.com The ability of nitrogen heterocycles to act as catalysts and ligands further broadens their utility in organic synthesis. numberanalytics.comnumberanalytics.com

Overview of the 3-(Pyrrolidin-1-yl)piperidin-4-ol Structural Motif

The this compound scaffold is a specific arrangement of two common nitrogen-containing saturated heterocycles: a pyrrolidine (B122466) ring and a piperidine (B6355638) ring. The pyrrolidine is a five-membered ring, while the piperidine is a six-membered ring. In this particular motif, the pyrrolidine ring is attached to the third position of the piperidine ring, and a hydroxyl group (-OH) is located at the fourth position of the piperidine ring.

Both pyrrolidine and piperidine scaffolds are highly valued in medicinal chemistry. nih.govlifechemicals.com The five-membered pyrrolidine ring offers a non-planar, three-dimensional structure that can efficiently explore pharmacophore space. nih.gov Similarly, the piperidine ring, present in over 100 commercially available drugs, provides a '3D shape' with limited rotatable bonds and potential for chirality, which can lead to enhanced protein-ligand interactions. lifechemicals.com

The combination of these two rings in the this compound structure, along with the hydroxyl group, creates a molecule with specific stereochemical and electronic properties that can be exploited in the design of new bioactive compounds.

Academic Research Context and Scholarly Focus on this compound

Academic research involving the this compound scaffold and its derivatives is often situated within the broader context of developing novel therapeutic agents. The unique three-dimensional arrangement of the fused and substituted ring systems makes it an attractive target for medicinal chemists.

Studies have explored the synthesis and biological activity of related structures. For example, research on piperidine-3,4-diol (B3189941) and piperidine-3-ol derivatives has shown that the stereochemistry at the C3 and C4 positions significantly impacts their biological activity. nih.gov Specifically, trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of anaplastic lymphoma kinase (ALK) than their cis counterparts. nih.gov

Furthermore, the synthesis of functionalized 3-pyrrolidinols and 4-piperidinols has been achieved using methods like the borrowing hydrogen methodology, which allows for the efficient creation of these saturated aza-heterocycles from acyclic precursors. researchgate.net The development of such synthetic routes is crucial for accessing a variety of substituted pyrrolidine and piperidine derivatives for further investigation.

Research on related compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has demonstrated the potential of modifying the piperidine scaffold to develop potent and selective inhibitors of protein kinases like PKB (Akt). nih.gov This highlights the ongoing interest in using these heterocyclic systems as a foundation for discovering new drugs.

Structure

2D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylpiperidin-4-ol |

InChI |

InChI=1S/C9H18N2O/c12-9-3-4-10-7-8(9)11-5-1-2-6-11/h8-10,12H,1-7H2 |

InChI Key |

UJVNVAMNVUDSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CNCCC2O |

Origin of Product |

United States |

Stereochemical Aspects and Control in the Synthesis of 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Control of Relative Stereochemistry (e.g., trans-configuration)

The relative stereochemistry of the substituents on the piperidine (B6355638) ring, specifically the pyrrolidinyl group at C3 and the hydroxyl group at C4, is crucial. The trans-configuration is often the desired isomer. Synthetic strategies to achieve this control often rely on stereoselective reduction of a ketone precursor or on ring-closing reactions that favor the formation of the trans product.

One common approach involves the reduction of a 3-(pyrrolidin-1-yl)piperidin-4-one intermediate. The choice of reducing agent can significantly influence the diastereoselectivity of this transformation. Bulky reducing agents, for instance, may preferentially attack from the less hindered face of the ketone, leading to a higher proportion of the trans-alcohol.

Another strategy is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. The hydrogenation of substituted pyridines can be directed by existing substituents on the ring, leading to the formation of specific stereoisomers. nih.gov

Development of Enantioselective Synthetic Methods

Achieving enantioselectivity in the synthesis of 3-(pyrrolidin-1-yl)piperidin-4-ol is essential for isolating a single, desired enantiomer. Several methods have been developed to this end, including the use of chiral catalysts and chiral auxiliaries.

Asymmetric hydrogenation is a powerful tool for enantioselective synthesis. rsc.org For instance, a Rh(I)-catalyzed asymmetric hydrogenation has been explored for the synthesis of related chiral 4-amino-3-hydroxy piperidine structures. rsc.org Such methods often involve the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in a high enantiomeric excess of the desired product.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents another versatile method for the enantioselective synthesis of pyrrolidine (B122466) rings, which are structurally related to the piperidine core of the target molecule. rsc.org This method allows for the creation of multiple stereocenters with a high degree of control. rsc.org

| Method | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | Rh(I) with chiral ligands | Enantioselective reduction of a precursor. rsc.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Metal catalysts with chiral ligands | Stereodivergent synthesis of pyrrolidines. rsc.orgorganic-chemistry.org |

| Imine Reductases | Enzymes (IREDs) | Enantioselective reduction of cyclic imines. researchgate.net |

Diastereoselective Control in Multi-Chiral Center Systems

When a molecule contains multiple chiral centers, as is the case with this compound, controlling the stereochemistry at each center relative to the others (diastereoselective control) becomes paramount.

One strategy involves the use of substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. For example, in the synthesis of substituted piperidines, an iridium(III)-catalyzed cascade reaction has been shown to enable the stereoselective synthesis of C4-substituted piperidines. nih.gov

Reductive amination of ω-amino fatty acids, catalyzed by iron complexes, is another method that can be employed for the synthesis of piperidines, where the cyclization can be influenced by the reaction conditions to favor a particular diastereomer. nih.gov

Chiral Pool Approaches and Chiral Auxiliary Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of piperidine and pyrrolidine derivatives, amino acids such as (R)- and (S)-aspartic acid can serve as versatile chiral building blocks. nih.gov For instance, 3-pyrrolidinylisoxazoles have been synthesized from both (R)- and (S)-aspartic acid. nih.gov Similarly, 2-deoxy-D-ribose has been explored as a chiral starting material for the synthesis of chiral 4-amino-3-hydroxy piperidines. rsc.org

Chiral auxiliary strategies involve temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where a chiral phenylacetic amide derivative was used as a chiral auxiliary to separate diastereomers. nih.gov The separated diastereomers were then hydrogenated to remove the chiral auxiliary, yielding the enantiomerically pure target molecules. nih.gov

| Strategy | Starting Material/Auxiliary | Application |

| Chiral Pool | (R)- and (S)-Aspartic Acid | Synthesis of chiral pyrrolidine derivatives. nih.gov |

| Chiral Pool | 2-deoxy-D-ribose | Synthesis of chiral 4-amino-3-hydroxy piperidines. rsc.org |

| Chiral Auxiliary | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Separation of diastereomers of 3-(piperidin-3-yl)-1H-indoles. nih.gov |

Chemical Transformations and Derivatization of 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Functional Group Interconversions at the Hydroxyl Group

The secondary alcohol in the 4-position of the piperidine (B6355638) ring is a prime site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of 3-(Pyrrolidin-1-yl)piperidin-4-ol can undergo esterification to form the corresponding esters. This is a common transformation for hydroxyl-containing compounds. While specific examples for this exact molecule are not extensively documented in publicly available literature, the general reactivity of secondary alcohols suggests that standard esterification conditions would be applicable. This would involve reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Similarly, etherification reactions can be performed to introduce an ether linkage at the 4-position. This could be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation Reactions

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 3-(Pyrrolidin-1-yl)piperidin-4-one. This transformation is a fundamental reaction in organic synthesis. A patent for a process to prepare piperidin-4-ones mentions the reduction of tetrahydropyridin-4-ylidene ammonium (B1175870) salts as a method to obtain these ketones. googleapis.com

Modifications of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a versatile site for derivatization, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common modification. researchgate.net For instance, 1-Benzyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile has been synthesized, which involves the presence of a benzyl (B1604629) group on the piperidine nitrogen. bldpharm.com The general procedure for N-alkylation of piperidines involves reacting the piperidine with an alkyl halide. researchgate.net This can be carried out in a suitable solvent like anhydrous acetonitrile (B52724), often in the presence of a base to neutralize the formed acid. researchgate.net

N-acylation is another important transformation. A patent discloses N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives, indicating that the piperidine nitrogen can be acylated to form an amide linkage. wipo.int The synthesis of N-biphenyl-3-yl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide also demonstrates the formation of a carboxamide at the piperidine nitrogen. nih.gov

Formation of N-Substituted Derivatives

A variety of N-substituted derivatives of similar piperidine scaffolds have been synthesized. For example, 4-(1-Pyrrolidinyl)piperidine (B154721) has been used to synthesize several N-substituted analogs, including: sigmaaldrich.com

4-pyrrolidin-1´-yl-1-[2-(2″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide sigmaaldrich.com

4-pyrrolidin-1´-yl-1-[2-(3″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide sigmaaldrich.com

4-pyrrolidin-1´-yl-1-[2-(2″,4″-dimethoxy-phenyl)-2-oxo-ethyl]-piperidinium bromide sigmaaldrich.com

4-pyrrolidin-1´-yl-1-[2-(3″,4″-dihydroxy-phenyl)-2-oxo-ethyl]-piperidinium bromide sigmaaldrich.com

These examples highlight the reactivity of the piperidine nitrogen towards various electrophiles.

Modifications of the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine nitrogen atom also presents an opportunity for chemical modification, although it is generally less reactive than the piperidine nitrogen due to steric hindrance. In the context of this compound, the pyrrolidine nitrogen is a tertiary amine. While direct N-alkylation to form a quaternary ammonium salt is possible, it is less common than modifications at the piperidine nitrogen.

A search of available literature did not yield specific examples of derivatization at the pyrrolidine nitrogen for this particular compound. However, general reactions of pyrrolidines could potentially be applied. For instance, a patent describes the reaction of 2,3-Dihydro-2,2-dimethyl-4-(pyrrolidin-1-yl)pyridine with methyl iodide, where the pyrrolidine nitrogen is quaternized. googleapis.com This suggests that under appropriate conditions, the pyrrolidine nitrogen in this compound could also undergo such transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring and the tertiary amine of the pyrrolidine ring in this compound present opportunities for N-alkylation and N-acylation reactions. These reactions are fundamental in the derivatization of this scaffold, allowing for the introduction of a wide array of substituents that can modulate the compound's properties.

N-Alkylation:

The nitrogen atom of the piperidine ring is the more reactive site for N-alkylation due to its secondary amine character. Standard alkylating agents such as alkyl halides can be employed in the presence of a base to yield N-alkylated derivatives. Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature or with gentle heating. For instance, the reaction with an alkyl bromide or iodide in acetonitrile can be performed to introduce various alkyl groups. To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkylating agent can be added slowly to ensure the piperidine is in excess.

N-Acylation:

N-acylation of the piperidine nitrogen is readily achieved using acylating agents such as acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) being common options. These reactions are valuable for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, significantly influencing the molecule's biological interactions.

| Reagent Type | Example Reagent | Reaction Condition | Product Type |

| Alkyl Halide | Methyl Iodide | K₂CO₃, Acetonitrile | N-Methylated piperidine |

| Alkyl Halide | Ethyl Bromide | NaH, DMF | N-Ethylated piperidine |

| Acyl Chloride | Acetyl Chloride | Triethylamine, DCM | N-Acetylated piperidine |

| Acid Anhydride | Acetic Anhydride | Pyridine | N-Acetylated piperidine |

Functionalization of the Carbon Frameworks of Piperidine and Pyrrolidine Rings

Beyond modifications at the nitrogen centers, the carbon skeletons of both the piperidine and pyrrolidine rings can be functionalized, although this often requires more specialized synthetic strategies.

Piperidine Ring Functionalization:

The functionalization of the piperidine ring can be achieved through various methods, including the use of organometallic reagents and catalytic C-H activation. For instance, regioselective alkylation at the C3 position of the piperidine ring can be accomplished by first converting the piperidine to an N-chloro derivative, followed by dehydrohalogenation to form a Δ¹-piperideine intermediate. This enamine can then be deprotonated to form an enamide anion, which subsequently reacts with an alkyl halide.

Pyrrolidine Ring Functionalization:

Functionalization of the pyrrolidine ring is generally more challenging due to the presence of only C-H bonds. However, modern synthetic methods, such as rhodium-catalyzed C-H insertion reactions, can be employed to introduce substituents. These reactions often utilize a directing group to achieve site-selectivity.

Regioselective and Chemoselective Reaction Pathways

The presence of multiple reactive sites in this compound—the secondary amine, the tertiary amine, and the hydroxyl group—necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity:

In N-alkylation and N-acylation reactions, the secondary amine of the piperidine ring is generally more nucleophilic and less sterically hindered than the tertiary amine of the pyrrolidine ring, leading to preferential reaction at the piperidine nitrogen. This inherent difference in reactivity allows for selective functionalization without the need for protecting groups in many cases.

Chemoselectivity:

Chemoselectivity becomes crucial when reactions could potentially involve the hydroxyl group in addition to the amines. For example, under certain conditions, acylation could occur at both the nitrogen and oxygen atoms. By carefully selecting reagents and reaction conditions, it is possible to selectively target one functional group over the other. For instance, N-acylation can often be achieved under milder conditions than O-acylation. The use of protecting groups, such as a tert-butyldimethylsilyl (TBDMS) group for the alcohol, can also be employed to ensure specific reaction at the desired nitrogen atom.

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Yl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

The electronic character of a molecule is fundamental to its reactivity. For derivatives of piperidine (B6355638) and pyrrolidine (B122466), DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are crucial in this analysis.

For instance, in a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set have been used to determine these properties. mahendrapublications.com The HOMO is typically localized on the electron-rich regions, indicating the sites most likely to donate electrons in a reaction. Conversely, the LUMO is found in electron-deficient areas, representing the most probable sites for accepting electrons. The presence of the hydroxyl group and the nitrogen atoms in 3-(pyrrolidin-1-yl)piperidin-4-ol would significantly influence these orbitals. The lone pairs of electrons on the nitrogen and oxygen atoms are expected to be major contributors to the HOMO, making these sites nucleophilic.

Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | 1.0 to 2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to chemical stability. |

| Electronegativity (χ) | 2.0 to 3.0 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | 3.5 to 4.5 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 0.5 to 1.5 eV | Quantifies the electrophilic power of the molecule. |

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Actual values would require specific calculations for this compound.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms in non-biological contexts. For a molecule like this compound, this could include studying its behavior in synthetic reactions. For example, the cyclization of 3-chloropiperidine (B1606579) with pyrrolidine under alkaline conditions is a known synthetic route to a related compound. mahendrapublications.com DFT could be employed to model the transition states and intermediates of such a reaction, providing insights into the reaction kinetics and thermodynamics. The presence of the hydroxyl group could also open up pathways for reactions like esterification or oxidation, the mechanisms of which can be computationally explored.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The piperidine and pyrrolidine rings can adopt various conformations, and the substituent groups can rotate.

A study on the closely related 4-(1-pyrrolidinyl)piperidine (B154721) (4-pypp) using DFT calculations at the B3LYP/6-31G(d) level revealed the existence of two stable conformers: an equatorial-equatorial (e-e) form and an axial-equatorial (a-e) form. nih.gov In the gas phase, the e-e form was found to be slightly more stable than the a-e form by 0.061 kcal/mol. nih.gov For this compound, the piperidine ring is expected to adopt a chair conformation. The pyrrolidinyl group at the C3 position and the hydroxyl group at the C4 position can be in either axial or equatorial positions, leading to several possible diastereomers and conformers. The relative energies of these conformers would be influenced by steric hindrance and intramolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the movement of atoms, MD can reveal the preferred conformations and the transitions between them in different environments, such as in various solvents. Such simulations have been performed for other piperazine-activated solutions to understand molecular distributions and absorption mechanisms. nih.gov

Table 2: Possible Low-Energy Conformers of this compound

| Conformer | Pyrrolidinyl Group Position (C3) | Hydroxyl Group Position (C4) | Predicted Relative Stability |

| 1 | Equatorial | Equatorial | Likely most stable |

| 2 | Equatorial | Axial | Less stable due to 1,3-diaxial interactions |

| 3 | Axial | Equatorial | Potentially less stable |

| 4 | Axial | Axial | Likely least stable |

Note: The relative stabilities are predictions and would need to be confirmed by specific computational energy calculations.

Theoretical Prediction of Spectroscopic Parameters (Advanced, Beyond Simple Identification)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra. For the analog 4-(1-pyrrolidinyl)piperidine, 1H, 13C, and 15N NMR chemical shifts and coupling constants were calculated using DFT at the 6-311++G(d,p)//6-31G(d) level of theory. nih.gov The calculated values for the e-e and a-e conformers showed good agreement with experimental data, allowing for the determination of the conformational equilibrium in different solvents. nih.gov

For this compound, similar calculations could predict the NMR spectra for each of its possible conformers. The chemical shifts of the protons and carbons in the piperidine and pyrrolidine rings would be sensitive to the orientation of the substituents. For example, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H4) would differ significantly depending on whether the hydroxyl group is in an axial or equatorial position. Advanced techniques like the הגage-Including Atomic Orbital (GIAO) method are commonly used for such predictions.

Table 3: Predicted 13C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C3 (piperidine) | 55-65 | Substitution by pyrrolidinyl group |

| C4 (piperidine) | 65-75 | Presence of the hydroxyl group |

| C2, C6 (piperidine) | 45-55 | Proximity to nitrogen and substituents |

| C2', C5' (pyrrolidine) | 45-55 | Attachment to piperidine ring |

Note: These are estimated ranges based on data for analogous structures. Precise values require specific calculations.

Studies on Intermolecular Interactions (excluding biological binding affinity)

The nature and strength of intermolecular interactions are crucial for understanding the physical properties of a compound, such as its melting point, boiling point, and solubility. For this compound, the key interactions would be hydrogen bonding and van der Waals forces. The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atoms are hydrogen bond acceptors.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com For related heterocyclic compounds, this analysis has revealed the predominance of hydrogen bonds and H···C/C···H contacts in stabilizing the crystal packing. mdpi.com In a hypothetical crystal structure of this compound, it is expected that strong O-H···N or O-H···O hydrogen bonds would be a dominant feature, leading to the formation of chains or more complex networks of molecules. The study of non-covalent interactions in similar systems, like amidine-tetrazole complexes, has shown the formation of infinite chains of hydrogen bonds and salt bridges. hw.ac.uk

Advanced Structural Elucidation and Analytical Methodologies for 3 Pyrrolidin 1 Yl Piperidin 4 Ol

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-(Pyrrolidin-1-yl)piperidin-4-ol, with the molecular formula C₉H₁₈N₂O, the theoretical monoisotopic mass of the neutral molecule is 170.1419 g/mol . guidechem.com In practice, mass spectrometry is often performed on the protonated species, [M+H]⁺.

The high-resolution ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule. The confirmation of the elemental composition is achieved by comparing the experimentally measured m/z value with the theoretically calculated value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed chemical formula.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₉H₁₈N₂O | 170.141913 |

Data calculated based on IUPAC atomic weights. Although direct experimental HRMS data for this specific compound is not widely published, the analysis would proceed by confirming the measured mass aligns with the theoretical value for C₉H₁₉N₂O⁺.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, multi-dimensional (2D) techniques are essential for unambiguously assigning all signals and determining stereochemistry.

Although complete experimental spectra for this compound are not broadly available in peer-reviewed literature, theoretical predictions and data from analogous structures, such as 4-(1-pyrrolidinyl)piperidine (B154721), allow for a reliable estimation of the expected chemical shifts. researchgate.net The presence of the hydroxyl group at C-4 and the pyrrolidinyl group at C-3 on the piperidine (B6355638) ring significantly influences the electronic environment and thus the chemical shifts of nearby protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position (Piperidine Ring) | Predicted ¹³C Shift (ppm) | Position (Piperidine Ring) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C-2 | ~55-60 | H-2 | ~2.8-3.2 (ax), ~2.2-2.6 (eq) |

| C-3 | ~65-70 | H-3 | ~2.5-2.9 |

| C-4 | ~68-73 | H-4 | ~3.5-3.9 |

| C-5 | ~30-35 | H-5 | ~1.5-1.9 |

| C-6 | ~45-50 | H-6 | ~2.7-3.1 (ax), ~2.0-2.4 (eq) |

| Position (Pyrrolidine Ring) | Predicted ¹³C Shift (ppm) | Position (Pyrrolidine Ring) | Predicted ¹H Shift (ppm) |

| C-2'/5' | ~50-55 | H-2'/5' | ~2.5-2.9 |

| C-3'/4' | ~23-28 | H-3'/4' | ~1.7-2.1 |

Predicted values are based on standard chemical shift increments and data from similar structures. researchgate.net Actual values may vary based on solvent and stereochemistry.

To move from predicted shifts to a confirmed structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. beilstein-journals.org For this compound, COSY would be used to trace the connectivity within the piperidine ring (e.g., H-2 coupling to H-3, H-3 to H-4, etc.) and within the pyrrolidine (B122466) ring (H-2' to H-3', H-3' to H-4'). This helps to differentiate the protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). beilstein-journals.org It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), whose shifts are more easily distinguished. For example, the proton signal around 3.7 ppm would show a correlation to the carbon signal around 70 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. beilstein-journals.org This is crucial for connecting different structural fragments. For instance, HMBC would show correlations from the protons on the pyrrolidine ring (H-2'/5') to the C-3 carbon of the piperidine ring, confirming the point of attachment between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. It is vital for determining the relative stereochemistry. For example, in a cis-isomer, a NOESY correlation would be observed between the axial proton at C-3 and the axial proton at C-5. For the trans-isomer, a correlation between the axial proton at C-3 and the equatorial proton at C-5 might be expected. The spatial relationship between the H-3, H-4, and adjacent protons would definitively establish the cis or trans configuration of the substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive, atomic-level picture of a molecule's structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, as well as the absolute confirmation of the relative stereochemistry of the chiral centers at C-3 and C-4.

Currently, there is no publicly available crystal structure for this compound in the Cambridge Crystallographic Data Centre (CCDC). However, based on extensive studies of similar piperidine derivatives, a chair conformation for the piperidine ring is expected to be the most stable. The substituents at C-3 (pyrrolidinyl group) and C-4 (hydroxyl group) would likely occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).

In the solid state, the molecules would be expected to form an extended network of intermolecular hydrogen bonds involving the hydroxyl group (as a donor and acceptor) and the nitrogen atoms (as acceptors), which would significantly influence the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov Data from the related compound 4-(1-Pyrrolidinyl)piperidine provides a strong basis for interpreting the expected spectra. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3500 (broad) | Alcohol |

| N-H Stretch | 3200 - 3500 (secondary amine) | Piperidine |

| C-H Stretch | 2800 - 3000 | Aliphatic (Piperidine, Pyrrolidine) |

| C-O Stretch | 1050 - 1150 | Secondary Alcohol |

| C-N Stretch | 1020 - 1250 | Amine |

The most prominent feature in the IR spectrum would be a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretch of the piperidine amine would also appear in this region. The aliphatic C-H stretching vibrations of the piperidine and pyrrolidine rings would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol would give rise to a strong band in the 1050-1150 cm⁻¹ region. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the carbon skeleton.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The structure of this compound contains two chiral centers at positions C-3 and C-4 of the piperidine ring. This gives rise to two pairs of enantiomers: (3R,4R)/( 3S,4S) and (3R,4S)/( 3S,4R). These pairs of enantiomers are diastereomers of each other. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers. wvu.edu

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach for this type of separation. mdpi.com111.68.96 Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving piperidine derivatives. nih.gov

The general methodology involves:

Column Selection: Screening various CSPs (e.g., Chiralcel® OD, Chiralpak® AD) to find one that provides baseline separation of all four stereoisomers or, at a minimum, the two pairs of enantiomers.

Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution and reasonable retention times.

Detection: A UV detector is commonly used for detection, assuming the compound has a suitable chromophore or is derivatized.

This analysis is crucial for pharmaceutical applications where different stereoisomers can have vastly different pharmacological and toxicological profiles. wvu.edu

Role As a Synthetic Intermediate and Building Block in Chemical Research

Utilization in the Construction of Diverse Complex Heterocyclic Systems

The bifunctional nature of 3-(Pyrrolidin-1-yl)piperidin-4-ol, possessing both a secondary amine within the piperidine (B6355638) ring and a hydroxyl group, allows for a wide range of chemical transformations. This makes it an excellent starting material for the synthesis of various complex heterocyclic systems. Researchers have utilized this compound to create novel molecular architectures with potential applications in medicinal chemistry and materials science.

For instance, the piperidine nitrogen can undergo N-alkylation, N-acylation, or be incorporated into larger ring systems. Simultaneously, the hydroxyl group can be oxidized to a ketone, converted into a leaving group for nucleophilic substitution, or participate in condensation reactions. This dual reactivity enables the construction of fused, spirocyclic, and bridged heterocyclic systems.

One notable application is in the synthesis of compounds with potential biological activity. For example, derivatives of this compound have been investigated for their potential as Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists. nih.gov In one study, the introduction of a pyrrolidine (B122466) group into the 4-position of a central piperidine ring was found to enhance activity and subtype selectivity for hPPARδ. nih.gov This led to the discovery of a potent PPARδ agonist with an EC50 of 3.6 nM. nih.gov

Application as a Scaffold for Chemical Library Synthesis (non-drug specific)

In the realm of combinatorial chemistry and high-throughput screening, the use of molecular scaffolds to generate large libraries of related compounds is a powerful strategy for discovering new molecules with desired properties. The this compound core provides a rigid and three-dimensional framework that can be systematically functionalized to create a diverse collection of molecules.

The piperidine and pyrrolidine rings offer multiple points for diversification. beilstein-journals.orgnih.gov The secondary amine of the piperidine can be reacted with a variety of electrophiles, such as alkyl halides, acid chlorides, and isocyanates. The hydroxyl group can be derivatized through esterification, etherification, or oxidation followed by further reactions of the resulting ketone. This multi-faceted reactivity allows for the rapid generation of a large number of analogs from a single, readily accessible starting material.

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halides | Tertiary Amine |

| N-Acylation | Acid Chlorides | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| O-Esterification | Carboxylic Acids/Acid Chlorides | Ester |

| O-Etherification | Alkyl Halides | Ether |

| Oxidation | Oxidizing Agents (e.g., PCC, Swern) | Ketone |

This table illustrates some of the fundamental transformations that can be applied to the this compound scaffold to generate a chemical library.

Precursor for Novel Synthetic Methodologies Development

The unique structural features of this compound also make it a valuable substrate for the development and validation of new synthetic methodologies. The presence of multiple reactive sites allows chemists to test the selectivity and efficiency of new catalysts, reagents, and reaction conditions.

For example, methods for the stereoselective synthesis of piperidine derivatives are of great interest in organic synthesis. nih.gov The chiral centers in this compound can be used to study the diastereoselectivity of reactions, providing insights into the mechanisms of asymmetric transformations. The development of new methods for the functionalization of such saturated heterocycles is an active area of research, and this compound serves as an excellent model system. beilstein-journals.orgresearchgate.net

Contribution to Structural Diversity in Organic Synthesis

The incorporation of the this compound moiety into larger molecules significantly increases their structural diversity and three-dimensionality. nih.gov The non-planar, sp3-hybridized nature of the piperidine and pyrrolidine rings introduces conformational complexity that is often desirable in the design of bioactive molecules. nih.govresearchgate.net This is in contrast to flat, aromatic systems, and the increased three-dimensional character can lead to improved binding affinity and selectivity for biological targets. nih.gov

The ability to generate a wide array of stereoisomers from this scaffold further contributes to structural diversity. The relative stereochemistry of the pyrrolidine and hydroxyl substituents on the piperidine ring, as well as the potential for chirality on the pyrrolidine ring itself, provides a rich landscape for synthetic exploration. This structural richness is a key factor in the discovery of novel compounds with unique chemical and physical properties.

Future Research Directions in 3 Pyrrolidin 1 Yl Piperidin 4 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 3-(Pyrrolidin-1-yl)piperidin-4-ol and its analogs will heavily rely on the adoption of green and sustainable chemistry principles. Current multi-step syntheses of complex piperidines can be resource-intensive, and a key research goal will be to develop more atom-economical and environmentally benign pathways.

A promising area of investigation is the use of "borrowing hydrogen" or acceptorless dehydrogenative coupling (ADC) methodologies. acs.orgrsc.org These catalytic processes, often employing iridium or ruthenium complexes, allow for the formation of C-N bonds from alcohols and amines, producing only water and hydrogen as byproducts. rsc.org Research could focus on a convergent synthesis where a suitable amino-diol precursor is cyclized with pyrrolidine (B122466) via a borrowing hydrogen cascade. This would represent a significant improvement over classical methods that often require pre-functionalization and stoichiometric reagents. nih.gov

Biocatalysis presents another major frontier. The use of enzymes, such as immobilized lipases or transaminases, could offer highly selective and environmentally friendly routes. rsc.org A recent study demonstrated the first biocatalytic synthesis of piperidine (B6355638) derivatives using an immobilized lipase (B570770) in a multicomponent reaction, achieving high yields and catalyst reusability for up to ten cycles. rsc.org Future work could explore the development of specific enzymes tailored for the synthesis of the 3-(pyrrolidin-1-yl)piperidine (B136534) core. A novel two-step method combining biocatalytic C-H oxidation with radical cross-coupling has recently been shown to dramatically simplify the synthesis of complex piperidines, reducing processes from as many as 17 steps to just 2-5. news-medical.net

The table below outlines a comparison of potential synthetic paradigms for future development.

Table 1: Comparison of Potential Synthetic Paradigms| Parameter | Traditional Batch Synthesis | Proposed Sustainable Routes (e.g., ADC, Biocatalysis) |

|---|---|---|

| Principle | Often linear, stoichiometric reagents, protection/deprotection steps. | Convergent, catalytic, high atom economy. |

| Byproducts | Significant stoichiometric waste. | Primarily water and H2 (for ADC) or minimal waste. rsc.org |

| Solvents | Often chlorinated or polar aprotic solvents. | Greener solvents (e.g., water, alcohols) or solvent-free conditions. nih.gov |

| Efficiency | Lower overall yields due to multiple steps. | Potentially higher yields and fewer steps. |

| Scalability | Can be challenging, with potential thermal control issues. | More amenable to scalable flow processes. |

Innovations in Precision Stereoselective Synthesis

The this compound structure contains at least two stereocenters at the C3 and C4 positions of the piperidine ring. The relative and absolute stereochemistry of these centers can profoundly influence the molecule's three-dimensional shape. Therefore, developing methods for precise stereocontrol is a critical research direction.

Future efforts will likely move beyond classical resolution and focus on asymmetric synthesis. Key strategies to be explored include:

Substrate-Controlled Synthesis: Employing chiral starting materials, such as derivatives of L-proline or L-hydroxyproline, to construct the pyrrolidine or piperidine ring system, where the existing chirality directs the formation of subsequent stereocenters. organic-chemistry.org

Asymmetric Catalysis: The use of chiral catalysts (metal complexes with chiral ligands or organocatalysts) to induce enantioselectivity or diastereoselectivity. For instance, asymmetric hydrogenation of a suitable pyridinium (B92312) precursor or an enamine intermediate could establish the desired stereochemistry. nih.gov

[3+2] Cycloaddition Reactions: Research into diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and suitable dipolarophiles could yield highly substituted pyrrolidines with excellent stereocontrol, which could then be integrated into the piperidine scaffold. nih.gov Computational studies have shown that N-sulfinyl groups can effectively direct the stereochemical outcome in such cycloadditions. nih.gov

The goal is to develop synthetic routes that can selectively access any of the four possible diastereomers of this compound in high purity, which is essential for systematic exploration of its chemical properties.

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry is set to become an indispensable tool in the study of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, preferred conformations, and reaction mechanisms. organic-chemistry.org

Future research will leverage computational modeling in several key areas:

Reactivity Prediction: Modeling can predict the relative reactivity of the different functional groups: the secondary piperidine nitrogen, the tertiary pyrrolidine nitrogen, and the C4 hydroxyl group. This allows for the rational design of selective derivatization strategies.

Mechanism Elucidation: For newly developed synthetic routes, computational studies can be used to map out the potential energy surfaces of reaction pathways, identify transition states, and explain observed regio- and stereoselectivities. organic-chemistry.org

Virtual Library Design: By modeling the conformational landscape and electronic properties of virtual derivatives, researchers can prioritize the synthesis of compounds with specific desired three-dimensional shapes or electronic features. This is particularly relevant for creating fragments with high 3D character. rsc.org

AI and Machine Learning: The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in synthesis planning. digitellinc.comsemanticscholar.org AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes for complex targets like this compound. mdpi.com These systems can optimize reaction conditions and even predict the outcomes of unknown reactions, accelerating the discovery process.

Exploration of Unprecedented Chemical Transformations and Derivatizations

The this compound scaffold is ripe for exploration through novel chemical transformations. Moving beyond simple acylation or alkylation, future research will focus on creating a diverse library of analogs by leveraging modern synthetic methods.

Key areas for exploration include:

Selective N-Functionalization: Developing orthogonal protection-free strategies to selectively functionalize either the secondary piperidine nitrogen or the tertiary pyrrolidine nitrogen. This could involve exploiting subtle differences in their nucleophilicity and steric environment.

C-H Functionalization: Applying modern C-H activation/functionalization reactions to directly install new substituents on the piperidine or pyrrolidine rings without the need for pre-functionalized substrates. This approach offers a powerful and atom-economical way to build molecular complexity.

Scaffold Hopping and Rearrangement: Investigating reactions that modify the core ring structure itself, such as ring-expansion, ring-contraction, or fragmentation-recombination cascades, to access novel heterocyclic systems.

Novel Cycloadditions: Using the inherent functionality of the scaffold to participate in tunable annulation reactions to build fused or spirocyclic systems, expanding the accessible chemical space. acs.org A recent example showed the synthesis of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] through dipolar cycloaddition reactions.

Integration with Flow Chemistry and Automated Synthesis Technologies

To accelerate the synthesis and screening of derivatives, the integration of continuous flow chemistry and automated synthesis platforms will be crucial.

Flow Chemistry: The synthesis of heterocyclic amines in flow microreactors has demonstrated significant advantages over batch processing, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. nih.govresearchgate.net A future research direction is the development of a continuous flow process for this compound. Such a system could telescope multiple reaction steps, minimizing manual handling and purification. An electroreductive cyclization in a flow microreactor has been successfully used to prepare piperidine and pyrrolidine derivatives, offering a green and efficient method that avoids toxic reagents. nih.govfrontiersin.org A highly diastereoselective continuous flow protocol for synthesizing α-chiral piperidines has been developed, yielding products in minutes with high efficiency. acs.org

Automated Synthesis: Automated synthesis platforms (synthesis robots) can be used to perform high-throughput experimentation for reaction optimization and for the generation of large compound libraries. researchgate.net By combining a modular synthetic route with an automated platform, hundreds of derivatives of the core this compound scaffold could be synthesized by varying the inputs for derivatization at the nitrogen or oxygen atoms. These automated systems, when coupled with machine learning algorithms, can create closed-loop "self-driving" laboratories that autonomously design, execute, and analyze experiments to rapidly identify optimal reaction conditions or molecules with desired properties. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.